molecular formula C10H10F3N B13074188 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Katalognummer: B13074188
Molekulargewicht: 201.19 g/mol
InChI-Schlüssel: VEQFYOPPJUTJEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of fluorine atoms to the indole structure can significantly alter its chemical properties, making it a compound of interest in various fields of research.

Vorbereitungsmethoden

The synthesis of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-synthesized indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and purification steps.

Analyse Chemischer Reaktionen

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to biological receptors, potentially inhibiting or activating specific pathways. This can lead to various biological effects, such as antiviral or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole include other fluorinated indole derivatives and non-fluorinated indoles. The presence of fluorine atoms in this compound makes it unique by enhancing its chemical stability and biological activity compared to non-fluorinated counterparts . Some similar compounds include:

Eigenschaften

Molekularformel

C10H10F3N

Molekulargewicht

201.19 g/mol

IUPAC-Name

4,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10F3N/c1-10(2)4-14-9-7(10)5(11)3-6(12)8(9)13/h3,14H,4H2,1-2H3

InChI-Schlüssel

VEQFYOPPJUTJEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNC2=C1C(=CC(=C2F)F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.